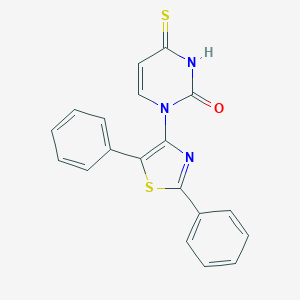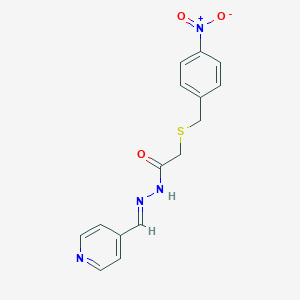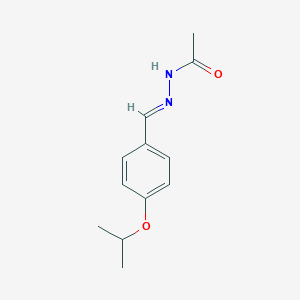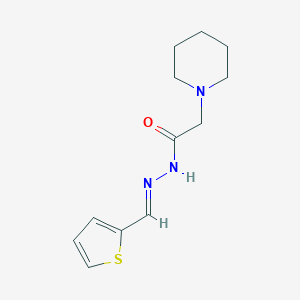
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone is a complex organic compound characterized by its unique thiazole and pyrimidinone rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts acylation or alkylation reactions.
Construction of the Pyrimidinone Ring: The pyrimidinone ring is formed through cyclization reactions involving urea or thiourea derivatives with appropriate diketones or ketoesters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Sulfides: From reduction reactions.
Substituted Thiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Signal Transduction Pathways: It may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-diphenyl-1,3-thiazol-4-yl)-2,4(1H,3H)-pyrimidinedione
- 2,5-diphenyl-1,3-thiazole-4-carboxamide
- 4-thioxo-3,4-dihydro-2(1H)-pyrimidinone derivatives
Uniqueness
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-thioxo-3,4-dihydro-2(1H)-pyrimidinone is unique due to its combined thiazole and pyrimidinone rings, which confer distinct chemical properties and biological activities. Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-sulfanylidenepyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS2/c23-19-20-15(24)11-12-22(19)17-16(13-7-3-1-4-8-13)25-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIAGNXKPFZJIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C=CC(=S)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B403667.png)



![Tert-butyl (4-{2-[2-(benzylsulfanyl)propanoyl]carbohydrazonoyl}phenoxy)acetate](/img/structure/B403675.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-4-methoxybenzohydrazide](/img/structure/B403677.png)



![N'-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE](/img/structure/B403682.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono]-3-(3-methylphenyl)-3-oxopropanenitrile](/img/structure/B403685.png)
![2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-3-oxo-3-o-tolyl-propionitrile](/img/structure/B403687.png)
![ethyl 5-(2-fluorophenyl)-2-{3-nitrobenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B403688.png)
